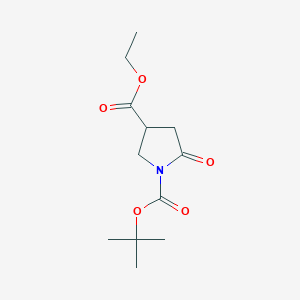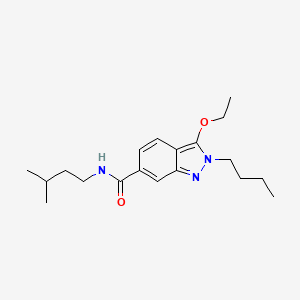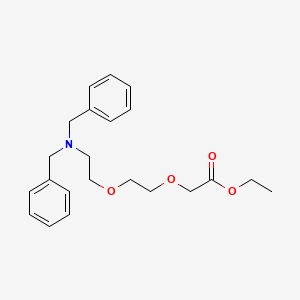
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is an organic compound with the molecular formula C20H25NO4. This compound is characterized by its complex structure, which includes ethoxy and dibenzylamino groups. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate typically involves the reaction of dibenzylamine with ethylene oxide to form 2-(dibenzylamino)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-(2-(dibenzylamino)ethoxy)ethanol. Finally, this compound is esterified with ethyl chloroacetate to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The dibenzylamino group can interact with biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-(Dibenzylamino)ethoxy)ethoxy)acetic acid
- 2-(2-(Dibenzylamino)ethoxy)ethanol
- 2-(2-Butoxyethoxy)ethyl acetate
Uniqueness
Ethyl 2-(2-(2-(dibenzylamino)ethoxy)ethoxy)acetate is unique due to its specific combination of ethoxy and dibenzylamino groups. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility .
Eigenschaften
Molekularformel |
C22H29NO4 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
ethyl 2-[2-[2-(dibenzylamino)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H29NO4/c1-2-27-22(24)19-26-16-15-25-14-13-23(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21/h3-12H,2,13-19H2,1H3 |
InChI-Schlüssel |
DDNPVVYLCZWCEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCOCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244267.png)

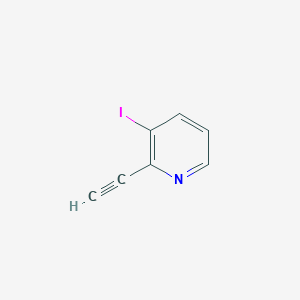
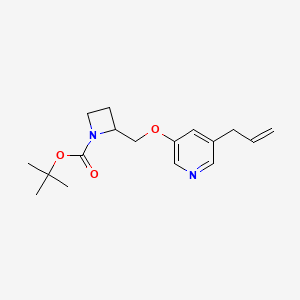
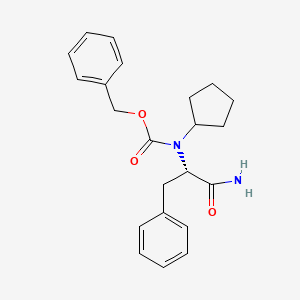
![2-Cyclopropyl-N-(3-hydroxypropyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15244319.png)
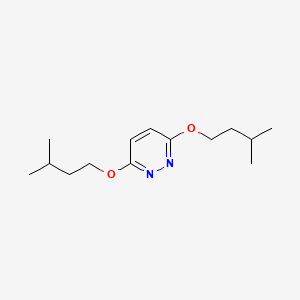
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)

![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)
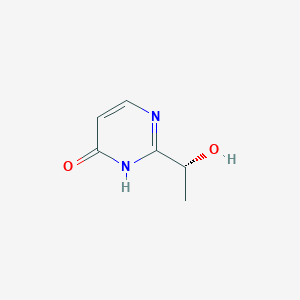
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
